molecular formula C20H39NO7 B607997 Hydroxy-Amino-bis(PEG1-C2-Boc) CAS No. 1415800-34-8

Hydroxy-Amino-bis(PEG1-C2-Boc)

Cat. No.: B607997
CAS No.: 1415800-34-8
M. Wt: 405.53
InChI Key: OUIZBEKRHPKXAD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydroxy-Amino-bis(PEG1-t-butyl ester), also known as Hydroxy-Amino-bis(PEG1-C2-Boc), is a branched PEG derivative . It contains a terminal hydroxy group and two t-butyl ester . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions . The primary targets of this compound are the reactive functional groups that it can bind to through its hydroxy group .

Mode of Action

The compound acts as a linker for bio-conjugation . It interacts with its targets by enabling further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions , allowing the compound to bind to its targets.

Biochemical Pathways

As a linker for bio-conjugation , it can be inferred that it plays a role in the formation of complex structures by linking different molecules together. The downstream effects would depend on the specific molecules being linked and the biological context.

Action Environment

The action, efficacy, and stability of Hydroxy-Amino-bis(PEG1-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl groups occurs under mild acidic conditions . Therefore, the pH of the environment could impact the compound’s ability to bind to its targets. Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc) typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of PEG chains to the molecule to enhance its solubility and stability.

    Protection of Functional Groups: The hydroxy and amino groups are protected using t-butyl esters to prevent unwanted reactions during subsequent steps.

    Coupling Reactions: The protected molecule is then subjected to coupling reactions to introduce the desired functional groups.

    Deprotection: Finally, the t-butyl protecting groups are removed under mild acidic conditions to yield the final product

Industrial Production Methods

Industrial production of Hydroxy-Amino-bis(PEG1-C2-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydroxy-Amino-bis(PEG1-C2-Boc) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amino group can yield primary or secondary amines .

Scientific Research Applications

Hydroxy-Amino-bis(PEG1-C2-Boc) has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Comparison with Similar Compounds

Hydroxy-Amino-bis(PEG1-C2-Boc) is unique due to its branched structure and the presence of both hydroxy and amino groups. Similar compounds include:

These similar compounds differ in their functional groups and branching, which affects their reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZBEKRHPKXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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